
Tri(2-furyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(furan-2-yl)silane is an organosilicon compound characterized by the presence of three furan rings attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(furan-2-yl)silane typically involves the reaction of furan with silicon-containing reagents. One common method is the hydrosilylation of furan with trichlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Tri(furan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tri(furan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The compound can be reduced to form silane derivatives with partially or fully hydrogenated furan rings.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of various substituted silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Silane derivatives with hydrogenated furan rings.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Tri(furan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which Tri(furan-2-yl)silane exerts its effects is primarily through its ability to form stable complexes with various molecules. The silicon atom can act as a Lewis acid, facilitating the formation of coordination complexes. The furan rings can participate in π-π interactions, enhancing the stability and reactivity of the compound.
相似化合物的比较
Similar Compounds
Tri(furan-2-yl)phosphine: Similar structure but with a phosphorus atom instead of silicon.
Tri(furan-2-yl)borane: Contains a boron atom instead of silicon.
Tri(furan-2-yl)germane: Contains a germanium atom instead of silicon.
Uniqueness
Tri(furan-2-yl)silane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its phosphorus, boron, and germanium analogs. The silicon atom’s ability to form strong bonds with oxygen and carbon atoms makes Tri(furan-2-yl)silane particularly stable and versatile in various chemical reactions.
属性
分子式 |
C12H9O3Si |
|---|---|
分子量 |
229.28 g/mol |
InChI |
InChI=1S/C12H9O3Si/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H |
InChI 键 |
PBUFTNMMTLQJSK-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)[Si](C2=CC=CO2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


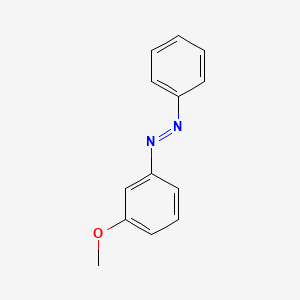
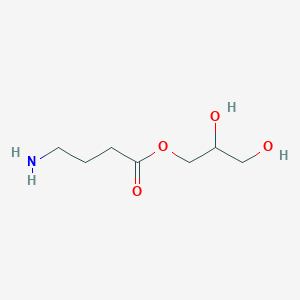
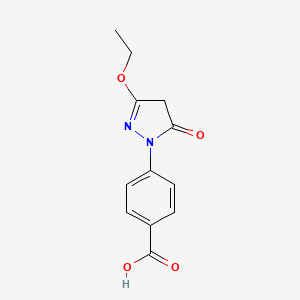


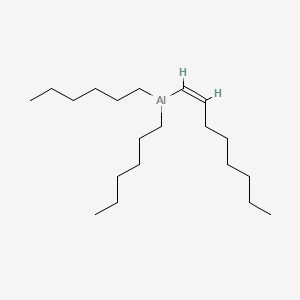
-lambda~5~-phosphane](/img/structure/B14623461.png)
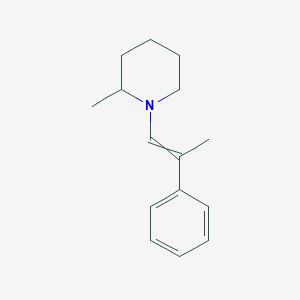

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

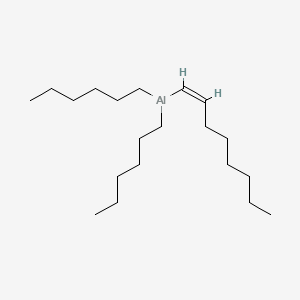
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
